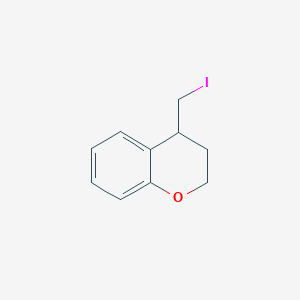
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran, also known as DIBMP, is a synthetic compound that has been widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran is not fully understood, but it is believed to act as a reactive oxygen species (ROS) generator. This means that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to interact with proteins involved in DNA repair and cell signaling pathways.
Biochemical And Physiological Effects
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage and cell death, altering protein-protein interactions, and affecting cell signaling pathways. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran in lab experiments is its high purity and stability, making it a reliable tool for research. However, its reactive nature and potential for inducing oxidative stress can also be a limitation, requiring careful handling and control in experiments.
Future Directions
There are many potential future directions for research involving 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. One area of interest is its use as a tool for studying DNA damage and repair mechanisms, as well as its potential as a therapeutic agent for cancer treatment. It may also have applications in the development of new fluorescent probes for imaging cellular structures and in the study of protein-protein interactions. Further research is needed to fully understand the mechanisms of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran involves the reaction of 4-hydroxycoumarin with iodomethane in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. This method has been optimized to produce high yields of pure 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and has been used in many research studies.
Scientific Research Applications
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been used in a variety of scientific research studies, including as a fluorescent probe for imaging cellular structures, as a tool for investigating protein-protein interactions, and as a substrate for enzymatic reactions. It has also been used in studies of DNA damage and repair, as well as in studies of the effects of oxidative stress on cells.
properties
CAS RN |
107616-56-8 |
|---|---|
Product Name |
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran |
Molecular Formula |
C10H11IO |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
4-(iodomethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11IO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 |
InChI Key |
WUBBCYRDJZNINH-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1CI |
Canonical SMILES |
C1COC2=CC=CC=C2C1CI |
synonyms |
3,4-DIHYDRO-4-(IODOMETHYL)-2H-1-BENZOPYRAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





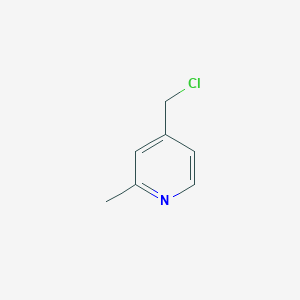
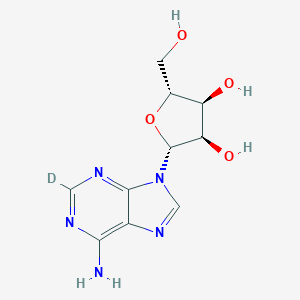


![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
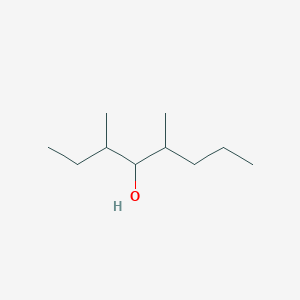
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
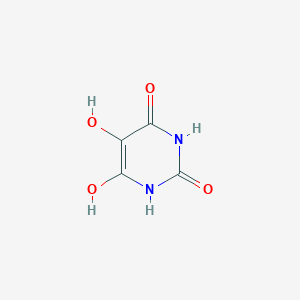
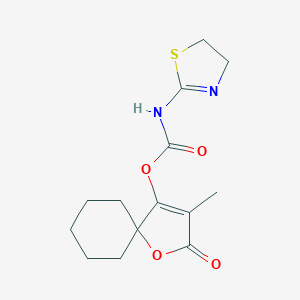
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)